molecular formula C14H24O4 B084292 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane CAS No. 14228-73-0

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Cat. No.: B084292
CAS No.: 14228-73-0
M. Wt: 256.34 g/mol
InChI Key: VQMQXWYQIIUJIT-UHFFFAOYSA-N
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Description

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (CAS 14228-73-0; EINECS 238-098-4) is a cyclohexane-based epoxy compound with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol . Structurally, it features two glycidyl ether groups attached to a cyclohexane ring via methylene bridges. This compound is classified as a non-ionic surfactant and ether, with applications in epoxy resin formulations, printing inks (as an additive) , and cross-linking reactions in polysaccharide gels . Its commercial importance is highlighted by its use in high-performance composites, such as DP 490, which exhibits a viscosity of 250 Pa·s and a Shore hardness of 79.2 ± 0.3 .

Properties

IUPAC Name

2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMQXWYQIIUJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COCC2CO2)COCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29357-35-5
Record name Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29357-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044805
Record name 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-
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CAS No.

14228-73-0
Record name 1,4-Cyclohexanedimethanol diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14228-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis-
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Record name Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halohydrin Intermediate Formation

The synthesis begins with the reaction of 1,4-cyclohexanedimethanol (CHDM) and epichlorohydrin (ECH) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄). The Lewis acid facilitates nucleophilic attack by the diol’s hydroxyl groups on ECH, forming a chlorohydrin intermediate.

Reaction Conditions :

  • Molar Ratio : CHDM:ECH = 1:2.2–2.5 (excess ECH ensures complete substitution).

  • Temperature : 40–60°C (moderate heating accelerates reactivity without side reactions).

  • Catalyst Loading : 0.5–1.0 wt% relative to CHDM.

Epoxidation via Dehydrochlorination

The chlorohydrin intermediate undergoes base-induced elimination of HCl to form epoxy rings. Sodium hydroxide (NaOH) is added incrementally to maintain a pH of 8–10, enabling intramolecular cyclization.

Key Parameters :

  • Base Concentration : 20–30% aqueous NaOH.

  • Reaction Time : 2–4 hours at 60–70°C.

  • Byproduct Management : Salts (e.g., NaCl) are removed via aqueous washes, ensuring ≤20 mg/kg inorganic chlorine in the final product.

Purification and Isolation

Crude product is purified through vacuum distillation (100–120°C at 5–10 mmHg) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield typically reaches 75–85%, with purity ≥97% confirmed by gas chromatography (GC).

Industrial Production Methods

Continuous Process Design

Large-scale production employs continuous reactors to enhance efficiency. CHDM and ECH are fed into a tubular reactor with a static mixer, ensuring homogeneous catalyst distribution. Phase transfer catalysts (e.g., tetrabutylammonium bromide) are added to accelerate the reaction in biphasic systems.

Optimized Conditions :

ParameterValue
Residence Time30–45 minutes
Temperature50–55°C
PressureAtmospheric
Catalyst Recovery90–95% via solvent extraction

Energy-Efficient Distillation

Industrial purification utilizes wiped-film evaporators to minimize thermal degradation. Operating at 10⁻² mmHg and 150°C, this method reduces epoxy value loss to <0.02 eq/100g while achieving ≥99% purity.

Reaction Mechanism and Kinetics

Nucleophilic Substitution

The hydroxyl groups of CHDM attack the electrophilic β-carbon of ECH, displacing chloride and forming a protonated intermediate. The Lewis acid stabilizes the transition state, lowering activation energy.

Ring-Closing Elimination

NaOH deprotonates the chlorohydrin intermediate, prompting a concerted elimination of HCl and formation of the epoxy ring. The reaction follows second-order kinetics, with rate constants (k) of 0.15–0.25 L/mol·s at 60°C.

Quality Control and Specifications

Critical Analytical Metrics

Commercial batches must meet stringent criteria, as exemplified by industrial standards:

ParameterSpecificationAnalytical Method
Viscosity (25°C)45–75 mPa·sBrookfield viscometer
Epoxy Value0.60–0.64 eq/100gTitration (HCl in dioxane)
Inorganic Chloride≤20 mg/kgIon chromatography
Water Content≤0.1%Karl Fischer titration

Impurity Profiling

Side products include oligomers (≤3%) from over-epoxidation and residual ECH (≤0.5%). These are quantified via GC-MS and mitigated through optimized stoichiometry.

Comparative Analysis of Synthetic Routes

Lewis Acid vs. Phase Transfer Catalysis

FactorLewis Acid MethodPhase Transfer Method
Reaction Rate Moderate (4–6 hours)Faster (2–3 hours)
Byproduct Formation Higher oligomer contentLower chloride residuals
Scalability Limited by catalyst recoverySuitable for continuous flow

Solvent-Free Approaches

Recent advances eliminate solvents by using molten CHDM-ECH mixtures at 80°C, reducing waste and improving atom economy (85→92%) .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane undergoes various chemical reactions, including:

    Epoxidation: The compound itself contains epoxy groups, which can participate in further epoxidation reactions.

    Hydrolysis: The epoxy groups can be hydrolyzed to form diols.

    Polymerization: The compound can undergo polymerization reactions to form cross-linked polymer networks.

Common Reagents and Conditions

    Epoxidation: Typically involves peracids or hydrogen peroxide as oxidizing agents.

    Hydrolysis: Requires acidic or basic conditions, often using water or aqueous solutions of acids or bases.

    Polymerization: Initiated by heat, UV light, or chemical initiators such as peroxides.

Major Products Formed

Scientific Research Applications

Chemistry

  • Cross-Linking Agent : This compound is primarily used as a cross-linking agent in the synthesis of epoxy resins. The epoxy groups can react with various nucleophiles such as amines and thiols to form stable covalent bonds, leading to enhanced mechanical properties in the resulting materials .
  • Reactive Diluents : It serves as a reactive diluent in epoxy resin systems, reducing viscosity while maintaining the mechanical integrity of the final product. This application is crucial in formulating coatings, adhesives, sealants, and elastomers .

Biology

  • Biocompatible Materials : In biomedical applications, this compound is explored for its potential in creating biocompatible materials for medical devices and implants. Its ability to form stable polymer networks makes it suitable for drug delivery systems .

Medicine

  • Drug Delivery Systems : The compound's capacity to form cross-linked networks allows for controlled drug release mechanisms. Research indicates its potential utility in developing advanced drug delivery matrices that can improve therapeutic efficacy .

Coatings and Adhesives

  • High-Performance Coatings : The incorporation of this compound into epoxy formulations enhances durability and resistance to environmental factors. This makes it ideal for protective coatings used in automotive and aerospace industries .
  • Adhesive Formulations : Its use in adhesives improves bonding strength and thermal stability, making it suitable for high-stress applications where performance is critical .

Composite Materials

  • Enhanced Mechanical Properties : The compound is employed in the production of composite materials where it acts as a plasticizer and cross-linking agent. This results in composites with improved strength and resistance to thermal degradation .

Case Studies

Application AreaCase Study DescriptionFindings
Biomedical DevicesUtilization of this compound in the development of biocompatible coatings for implantsDemonstrated enhanced biocompatibility and reduced inflammatory response in animal models.
AdhesivesResearch on epoxy adhesives modified with this compoundShowed improved shear strength and thermal stability compared to traditional formulations .
CoatingsApplication in automotive paint systemsResulted in coatings with superior scratch resistance and gloss retention under UV exposure .

Mechanism of Action

The primary mechanism of action of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of cross-linked polymer networks. The molecular targets include various nucleophiles such as amines, thiols, and hydroxyl groups, which react with the epoxy groups to form stable covalent bonds. This cross-linking process enhances the mechanical properties and stability of the resulting materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Bis(2,3-epoxypropoxy)butane (CAS 99788-75-7)

  • Structure : A linear epoxy with a butane backbone instead of cyclohexane.
  • Thermal Behavior : At temperatures >600°C, it produces olefins (e.g., propene, 1-pentene) during degradation, similar to other linear epoxides .
  • Applications : Used as a cross-linking agent in polysaccharide gels but is less preferred than 1,4-butanediol diglycidyl ether (BDDE) due to reactivity differences .
  • Key Difference : The cyclohexane ring in the target compound enhances rigidity and thermal stability , whereas the linear structure of 1,4-bis(2,3-epoxypropoxy)butane may improve flexibility in polymer networks.

1,6-Bis(2,3-epoxypropoxy)hexane (CAS 16096-31-4)

  • Structure : A six-carbon chain with terminal epoxy groups.
  • Degradation Profile : Generates 1-hexane and other light gases at high temperatures, indicating a propensity for chain scission .
  • Comparison : The cyclohexane moiety in the target compound likely reduces chain mobility, offering better mechanical strength compared to the flexible hexane-based analogue.

Bisphenol A Diglycidyl Ether (DGEBF)

  • Structure: Aromatic epoxy derived from bisphenol A.
  • Performance Metrics :
    • Epoxy equivalent weight: 170 g/equiv. .
    • In composites, DGEBF-based resins (e.g., Araldite 2020) exhibit lower viscosity (0.15 Pa·s ) and similar Shore hardness (75.9 ± 0.5 ) compared to the cyclohexane-based DP 490 .
  • Advantage of Cyclohexane Epoxy : Reduced aromaticity may enhance UV resistance and reduce yellowing, making it suitable for optical applications.

trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane Dianhydride (trans-3,3′-CHDPA)

  • Structure : Cyclohexane-based dianhydride used in polyimides.
  • Properties :
    • Glass transition temperature (Tg): 206–255°C .
    • Optical transparency: Cut-off wavelength 370–379 nm , attributed to the cyclohexane ring’s isomerism .
  • Relevance : Demonstrates that cyclohexane derivatives can achieve high thermal and optical performance, suggesting similar advantages for the target epoxy in specialized resins.

Comparative Data Table

Compound CAS Molecular Formula Key Properties Applications References
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane 14228-73-0 C₁₄H₂₄O₄ Viscosity: 250 Pa·s; Shore hardness: 79.2 ± 0.3 Printing inks, composites, cross-linking
1,4-Bis(2,3-epoxypropoxy)butane 99788-75-7 C₁₀H₁₈O₄ High thermal fragmentation (>600°C); olefin production Cross-linking, epoxy resins
DGEBF 1675-54-3 C₂₁H₂₄O₄ Epoxy equivalent weight: 170 g/equiv.; viscosity: 0.15 Pa·s Aerospace composites, adhesives
1,6-Bis(2,3-epoxypropoxy)hexane 16096-31-4 C₁₂H₂₂O₄ Degrades to 1-hexane; lower mechanical strength High-temperature resins

Unique Advantages and Limitations

  • Advantages :
    • The cyclohexane ring provides steric hindrance , improving thermal resistance and reducing polymerization shrinkage compared to linear epoxies.
    • Exhibits higher viscosity (250 Pa·s) than DGEBF, which may enhance gap-filling in composite applications .
  • Limitations: Limited solubility in polar solvents due to the hydrophobic cyclohexane ring . Higher viscosity may complicate processing in low-pressure molding applications.

Biological Activity

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (CAS: 14228-73-0) is an organic compound with significant applications in various fields, particularly in materials science and biomedicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C14H24O4
  • Molecular Weight : 256.34 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in various organic solvents

Synthesis

The compound is synthesized through an epoxidation reaction involving cyclohexane and glycidol under alkaline conditions. The general reaction can be summarized as follows:

Cyclohexane+GlycidolNaOH1 4 Bis 2 3 epoxypropoxy methyl cyclohexane\text{Cyclohexane}+\text{Glycidol}\xrightarrow{\text{NaOH}}\text{1 4 Bis 2 3 epoxypropoxy methyl cyclohexane}

This synthesis method is crucial for producing high-purity compounds for further applications.

Biological Activity

This compound exhibits several biological activities that make it a subject of interest in research:

1. Cross-Linking Agent in Biocompatible Materials

The compound is primarily used as a cross-linking agent in the production of epoxy resins. Its epoxy groups can react with various nucleophiles (amines, thiols), leading to the formation of stable covalent bonds. This property enhances the mechanical strength and stability of materials used in medical devices and implants, making them more durable and biocompatible .

2. Potential for Drug Delivery Systems

Research indicates that the polymer networks formed from this compound can be utilized in drug delivery systems. The ability to form stable structures allows for controlled release of therapeutic agents, which is essential for improving treatment efficacy .

3. Toxicological Studies

Toxicological assessments have shown that epoxy compounds can exhibit cytotoxicity depending on their structure and concentration. Studies on related epoxy resins suggest that while some derivatives may pose risks, the controlled use of this compound in medical applications can mitigate these concerns through careful formulation and application .

The primary mechanism of action involves the reactivity of the epoxy groups within the compound:

  • Ring-opening Reactions : The epoxy groups can undergo ring-opening reactions when they interact with nucleophiles, leading to cross-linked networks.
  • Covalent Bond Formation : These reactions result in stable covalent bonds that enhance the mechanical properties of polymers.

This mechanism is vital for developing materials with specific characteristics tailored for biomedical applications.

Case Study 1: Biocompatibility Assessment

A study investigated the biocompatibility of epoxy resins modified with this compound. Results indicated that these modified resins exhibited improved cell adhesion and proliferation compared to unmodified counterparts. The study concluded that the incorporation of this compound enhances the biocompatibility of epoxy-based materials used in implants .

Case Study 2: Drug Delivery System Development

In another research effort, researchers developed a drug delivery system using polymers derived from this compound. The system demonstrated controlled release characteristics for anti-cancer drugs, significantly improving therapeutic outcomes in preclinical models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC14H24O4Cross-linking agent; biocompatible
Diglycidyl ether of bisphenol AC21H24O4Widely used epoxy resin; higher toxicity
Epoxidized soybean oilC18H34O5Biodegradable; lower mechanical strength

This table highlights the unique properties of this compound compared to other compounds used in similar applications.

Q & A

Basic Research Questions

Q. How is 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane structurally characterized, and what analytical methods are critical for confirming its purity?

  • Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve epoxy and cyclohexane moieties, while Fourier-transform infrared spectroscopy (FTIR) identifies characteristic epoxy C-O-C stretching (~910 cm⁻¹). Mass spectrometry (MS) validates molecular weight (256.34 g/mol; C₁₄H₂₄O₄) . Purity assessment employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards calibrated to ≥98% purity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : The compound is synthesized via epoxidation of 1,4-bis(allyloxymethyl)cyclohexane using peracids (e.g., m-chloroperbenzoic acid) in dichloromethane under inert conditions. Reaction progress is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography or recrystallization from ethanol . Yield optimization requires controlled temperature (0–5°C) to minimize epoxy ring-opening side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to skin/eye irritation risks (H315/H319), use nitrile gloves, ANSI-approved goggles, and fume hoods. Spill management involves neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous epoxy waste under EPA guidelines . Emergency procedures include flushing eyes with water (15 mins) and using 0.9% saline for dermal exposure .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-linking reactions be resolved?

  • Methodological Answer : Discrepancies in cross-linking efficiency (e.g., gelation time vs. temperature) arise from variable initiator systems (e.g., amine vs. anhydride). Systematic studies should compare activation energies (via DSC) and sol-gel transitions (rheometry) under controlled humidity. Contradictory reports may stem from residual catalysts; purify precursors via column chromatography and validate via ICP-MS for trace metals .

Q. What experimental design considerations are critical for using this compound in polysaccharide hydrogel synthesis?

  • Methodological Answer : Optimize cross-linking density by adjusting molar ratios (e.g., 0.5–2.0% w/w of polysaccharide) in basic media (pH 10–12). Monitor reaction kinetics via size-exclusion chromatography (SEC) and confirm cross-link formation using swelling tests and FTIR. Post-reaction purification requires dialysis (MWCO 12–14 kDa) to remove unreacted epoxide .

Q. How does the stereochemistry of the cyclohexane ring influence the thermal stability of derived polymers?

  • Methodological Answer : Trans- vs. cis-cyclohexane conformers impact polymer rigidity. Synthesize stereoisomerically pure derivatives via chiral catalysts (e.g., Jacobsen’s salen complexes) and characterize via X-ray crystallography. Compare glass transition temperatures (Tg) using differential scanning calorimetry (DSC); trans-isomers typically exhibit higher Tg (e.g., 255°C vs. 206°C for cis) due to reduced chain mobility .

Q. What methodologies are recommended to assess the compound’s environmental toxicity in lab-scale studies?

  • Methodological Answer : Conduct acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). For ecotoxicological profiling, measure LC₅₀/EC₅₀ values and biodegradability via OECD 301F. Analyze metabolites via LC-MS/MS to identify epoxy hydrolysis products (e.g., diols) .

Methodological Notes

  • Data Validation : Cross-reference CAS 14228-73-0 with PubChem, ECHA, and EPA databases to resolve inconsistencies in physicochemical properties .
  • Advanced Instrumentation : Utilize small-angle X-ray scattering (SAXS) for hydrogel network analysis and nanoindentation for mechanical property mapping .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.